Cas no 50710-07-1 (5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile)
![5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile structure](https://www.kuujia.com/scimg/cas/50710-07-1x500.png)
5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile
- 5-thiophen-2-yl-2H-triazole-4-carbonitrile
- 4-(2-Thienyl)-1,2,3-triazol-5-carbonitril
- 4-(2-THIENYL)-1H-1,2,3-TRIAZOLE-5-CARBONITRILE
- 4-(thien-2'-yl)-1H-1,2,3-triazole-1-carbonitrile
- DTXSID50423487
- 50710-07-1
- MFCD00170591
- SCHEMBL1249333
- AKOS022169214
- 5-(THIOPHEN-2-YL)-2H-1,2,3-TRIAZOLE-4-CARBONITRILE
- 4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carbonitrile
- DB-350088
- MS-11244
-
- MDL: MFCD00170591
- Inchi: InChI=1S/C7H4N4S/c8-4-5-7(10-11-9-5)6-2-1-3-12-6/h1-3H,(H,9,10,11)
- InChI Key: DOHBNOZATOTTPE-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)C2=NNN=C2C#N
Computed Properties
- Exact Mass: 176.01600
- Monoisotopic Mass: 176.01566732g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 93.6Ų
Experimental Properties
- PSA: 93.60000
- LogP: 1.40488
5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile Security Information
5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB160574-5 g |
4-(2-Thienyl)-1H-1,2,3-triazole-5-carbonitrile |
50710-07-1 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB160574-10g |
4-(2-Thienyl)-1H-1,2,3-triazole-5-carbonitrile; . |
50710-07-1 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629457-10mg |
5-(Thiophen-2-yl)-2H-1,2,3-triazole-4-carbonitrile |
50710-07-1 | 98% | 10mg |
¥623.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629457-2mg |
5-(Thiophen-2-yl)-2H-1,2,3-triazole-4-carbonitrile |
50710-07-1 | 98% | 2mg |
¥413.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629457-100mg |
5-(Thiophen-2-yl)-2H-1,2,3-triazole-4-carbonitrile |
50710-07-1 | 98% | 100mg |
¥1470.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629457-50mg |
5-(Thiophen-2-yl)-2H-1,2,3-triazole-4-carbonitrile |
50710-07-1 | 98% | 50mg |
¥1001.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629457-25mg |
5-(Thiophen-2-yl)-2H-1,2,3-triazole-4-carbonitrile |
50710-07-1 | 98% | 25mg |
¥924.00 | 2024-05-11 | |
abcr | AB160574-1 g |
4-(2-Thienyl)-1H-1,2,3-triazole-5-carbonitrile |
50710-07-1 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB160574-10 g |
4-(2-Thienyl)-1H-1,2,3-triazole-5-carbonitrile |
50710-07-1 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB160574-5g |
4-(2-Thienyl)-1H-1,2,3-triazole-5-carbonitrile; . |
50710-07-1 | 5g |
€377.50 | 2024-06-10 |
5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile
5-Thiophen-2-Yl-3H-[1,2,3]Triazole-4-Carbonitrile: A Comprehensive Overview
The compound with CAS No 50710-07-1, known as 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a triazole moiety and a cyano group. The combination of these functional groups imparts distinctive chemical properties that make it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile in drug discovery and development. The triazole ring is known for its ability to form hydrogen bonds, which is crucial for drug-target interactions. Additionally, the thiophene ring contributes to the molecule's aromaticity and stability, making it an ideal candidate for designing bioactive compounds. Researchers have explored its role as a building block in medicinal chemistry, particularly in the synthesis of inhibitors for various enzymes and receptors.
The synthesis of 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile involves a multi-step process that typically begins with the preparation of the thiophene derivative. The subsequent formation of the triazole ring is achieved through cyclization reactions under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
One of the most intriguing aspects of this compound is its electronic properties. The conjugation between the thiophene ring and the triazole moiety results in an extended π-system, which enhances its ability to absorb light in the visible spectrum. This property has led to its exploration in optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies have demonstrated that incorporating 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile into polymer blends can significantly improve their charge transport properties.
In terms of biological activity, 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile has shown promising results in anti-inflammatory and anticancer assays. Its ability to modulate key signaling pathways makes it a potential lead compound for developing therapeutic agents. Furthermore, its cyano group provides additional sites for functionalization, allowing chemists to tailor its properties for specific biological targets.
The physical and chemical properties of this compound are equally noteworthy. It exhibits good solubility in polar solvents due to the presence of electron-withdrawing groups like the cyano group. Its thermal stability is also remarkable, making it suitable for high-throughput screening processes in pharmaceutical research.
From an environmental perspective, 5-thiophen-2-yl-3H-[1,2,3]triazole-4-carbonitrile demonstrates biodegradability under certain conditions, which is a critical factor for its sustainable use in industrial applications. Researchers are actively investigating methods to enhance its eco-friendliness while maintaining its desirable chemical properties.
In conclusion, 5-thiophen
50710-07-1 (5-thiophen-2-yl-3h-[1,2,3]triazole-4-carbonitrile) Related Products
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